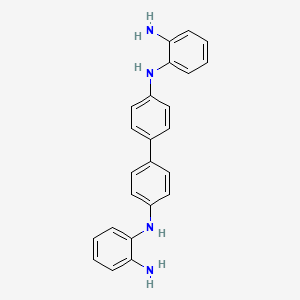
n,n'-Bis(2-aminophenyl)biphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine: is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two aminophenyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine typically involves the nucleophilic substitution reaction of biphenyl derivatives with aminophenyl groups. One common method is the reaction of 3,3’,4,4’-biphenyltetramine with p-nitrobenzaldehyde in a solvent like dimethylformamide (DMF) at elevated temperatures (around 155°C) . The nitro group acts as a strong electron-withdrawing group, facilitating the nucleophilic attack by the amino group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic substitution methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form more stable amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Stable amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is used as a building block for the synthesis of polyimides and other high-performance polymers. These materials are known for their excellent thermal stability, mechanical properties, and chemical resistance .
Biology: Polyimides derived from this compound have shown excellent biocompatibility with human dermal fibroblasts and osteosarcoma cells, making them suitable for biomedical devices and implants .
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as a component in medical imaging agents. Its unique chemical structure allows for the modification of its properties to suit specific medical applications.
Industry: In the industrial sector, n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is used in the production of advanced materials for electronics, aerospace, and automotive applications. Its derivatives are used in the manufacture of liquid crystal displays (LCDs) and other electronic components .
Mechanism of Action
The mechanism of action of n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine involves its ability to form stable complexes with various substrates. The amino groups can participate in hydrogen bonding and other interactions, facilitating the formation of covalent organic frameworks (COFs) and other advanced materials . The compound’s unique structure allows it to interact with different molecular targets, making it versatile for various applications.
Comparison with Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: This compound has a similar biphenyl core but with aminophenoxy groups instead of aminophenyl groups.
N,N-Diphenyl-N,N-bis(4-bromophenyl)biphenyl-4,4’-diamine: This compound features bromophenyl groups, which impart different chemical properties.
Uniqueness: n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is unique due to its specific arrangement of aminophenyl groups, which provides distinct chemical reactivity and stability. Its ability to form stable polyimides and biocompatible materials sets it apart from other similar compounds.
Properties
CAS No. |
40850-43-9 |
|---|---|
Molecular Formula |
C24H22N4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-N-[4-[4-(2-aminoanilino)phenyl]phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C24H22N4/c25-21-5-1-3-7-23(21)27-19-13-9-17(10-14-19)18-11-15-20(16-12-18)28-24-8-4-2-6-22(24)26/h1-16,27-28H,25-26H2 |
InChI Key |
LQUMMFFNQJWVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















